8-bromo-2-(5-pyrimidinyl)Quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(5-pyrimidinyl)quinoline is a heterocyclic compound that combines a quinoline ring with a pyrimidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and pyrimidine groups in the quinoline structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-(5-pyrimidinyl)quinoline typically involves the bromination of a quinoline derivative followed by the introduction of the pyrimidine group. One common method is the Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The bromination step can be achieved using molecular bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and condensation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the chemical processes .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(5-pyrimidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 8-amino-2-(5-pyrimidinyl)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-2-(5-pyrimidinyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 8-bromo-2-(5-pyrimidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, leading to the disruption of essential cellular processes. The presence of the bromine atom enhances the compound’s ability to form strong interactions with its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used in the treatment of malaria.
8-Nitroquinoline: Investigated for its potential as an anticancer agent.
Uniqueness
8-Bromo-2-(5-pyrimidinyl)quinoline stands out due to the presence of both bromine and pyrimidine groups, which enhance its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H8BrN3 |
---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
8-bromo-2-pyrimidin-5-ylquinoline |
InChI |
InChI=1S/C13H8BrN3/c14-11-3-1-2-9-4-5-12(17-13(9)11)10-6-15-8-16-7-10/h1-8H |
InChI Key |
BHCYEEMCESKSCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)C3=CN=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.